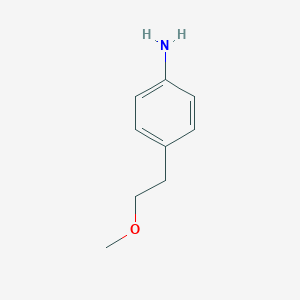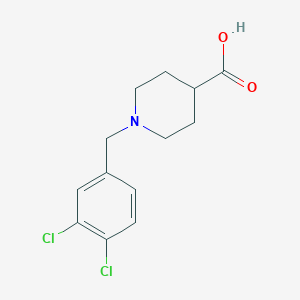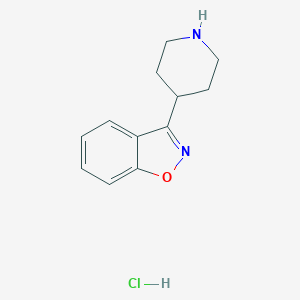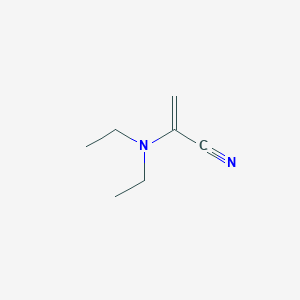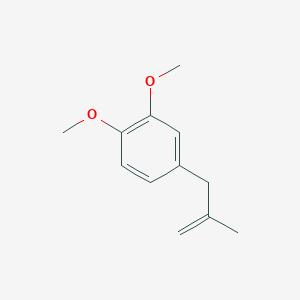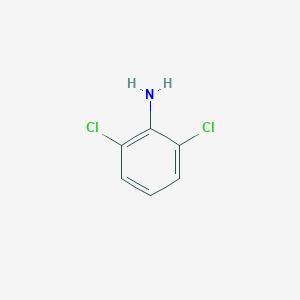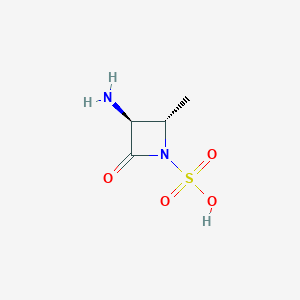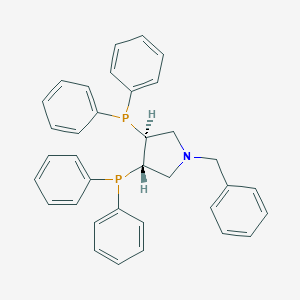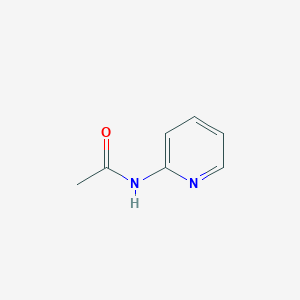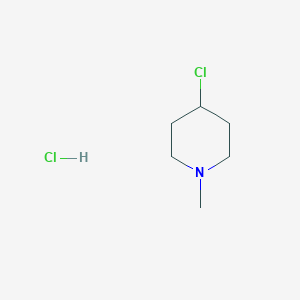
Gavestinel
概要
説明
Gavestinel, also known as GV-150,526A, is a highly potent and selective non-competitive antagonist that acts at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor-channel complex. It was developed by GlaxoSmithKline for the treatment of acute intracerebral hemorrhage and ischemic stroke. The compound has a molecular formula of C18H12Cl2N2O3 and a molar mass of 375.21 g·mol−1 .
科学的研究の応用
Gavestinel has been extensively studied for its neuroprotective properties, particularly in the context of ischemic stroke and acute intracerebral hemorrhage. It acts as a selective antagonist at the glycine site of the NMDA receptor, which is involved in excitatory neurotransmission in the central nervous system . The compound has shown promise in animal models, where it significantly reduced infarct volume and protected somatosensory evoked potential responses . clinical trials in humans have not demonstrated significant efficacy in improving functional outcomes after stroke .
In addition to its potential therapeutic applications, this compound is also used in research to study the role of NMDA receptors in neurological disorders and to develop new neurotherapeutic strategies .
作用機序
Gavestinel exerts its effects by binding selectively to the glycine site on the NMDA receptor complex, rather than the glutamate site where many other NMDA antagonists bind . This binding inhibits the overstimulation of NMDA receptors, which can lead to increased intracellular calcium levels and neural cell damage under ischemic or hypoxic conditions such as stroke . By blocking the glycine site, this compound helps to prevent excitotoxicity and protect neural cells from damage .
生化学分析
Biochemical Properties
Gavestinel displays over 1000-fold selectivity over NMDA, AMPA, and kainate binding sites . It binds to the NMDA receptor on the glycine site with high affinity, selectivity, and a broad time window efficacy . This interaction with the NMDA receptor makes this compound a key player in biochemical reactions involving these receptors .
Cellular Effects
This compound’s interaction with the NMDA receptor has significant effects on various types of cells and cellular processes. In ischemic or hypoxic conditions such as stroke, the concentration of glutamate in synaptic clefts is increased, continuously stimulating NMDA receptors . This compound, by binding to the glycine site of the NMDA receptor, can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the NMDA receptor. It acts as a non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex . This interaction can lead to changes in gene expression and potentially influence enzyme inhibition or activation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be neuroprotective in models of ischemic stroke
Metabolic Pathways
Given its interaction with the NMDA receptor, it is likely involved in pathways related to neurotransmission .
Transport and Distribution
Given its role as an antagonist at the NMDA receptor, it is likely that it is transported to areas of the cell where these receptors are present .
Subcellular Localization
Given its interaction with the NMDA receptor, it is likely localized to areas of the cell where these receptors are present .
準備方法
Gavestinel is synthesized by substituting indole-2-carboxylate at the C-3 position with an unsaturated lateral side chain. The synthetic route involves the activation of the carboxy group through the formation of the corresponding 2-pyridyl thioester, generated in situ by the mild oxidation-reduction condensation reaction in the presence of 2,2’-dipyridyl disulfide and triphenylphosphine . Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic synthesis techniques under controlled laboratory conditions.
化学反応の分析
Gavestinel undergoes several types of chemical reactions, including:
Hydroxylation: This reaction is catalyzed by cytochrome P450 2C9, resulting in the formation of p-Hydroxythis compound.
Substitution Reactions: The compound can undergo substitution reactions at the indole ring, particularly at the C-3 position.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Common reagents used in these reactions include cytochrome P450 enzymes, oxidizing agents, and reducing agents. The major products formed from these reactions include p-Hydroxythis compound and other substituted derivatives .
類似化合物との比較
Gavestinel is unique in its high selectivity and affinity for the glycine binding site of the NMDA receptor. Similar compounds include:
Kynurenic Acid: Another NMDA receptor antagonist that acts at the glycine site but with lower selectivity and affinity compared to this compound.
D-Serine: A co-agonist at the glycine site of the NMDA receptor, which can enhance NMDA receptor activity rather than inhibit it.
5,7-Dichlorokynurenic Acid: A competitive antagonist at the glycine site of the NMDA receptor, similar to this compound but with different pharmacokinetic properties.
This compound’s uniqueness lies in its high selectivity and broad time window efficacy, making it a valuable tool for studying NMDA receptor function and potential therapeutic applications .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Gavestinel sodium involves the conversion of L-glutamic acid into the final product through a series of chemical reactions.", "Starting Materials": [ "L-glutamic acid", "Thionyl chloride", "Sodium hydroxide", "2-aminoethanol", "Sodium bicarbonate", "Sodium borohydride", "Sodium methoxide", "Methanol", "Sodium hydroxide solution", "Sodium cyanoborohydride", "Sodium hydride", "Sodium azide", "Sodium diethyldithiocarbamate", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Hydrogen peroxide", "Sodium carbonate", "Ethanol" ], "Reaction": [ "Reaction 1: L-glutamic acid is reacted with thionyl chloride to form N-chloro-L-glutamic acid.", "Reaction 2: N-chloro-L-glutamic acid is reacted with 2-aminoethanol to form N-(2-hydroxyethyl)-N-chloro-L-glutamic acid.", "Reaction 3: N-(2-hydroxyethyl)-N-chloro-L-glutamic acid is reacted with sodium bicarbonate to form N-(2-hydroxyethyl)-L-glutamic acid.", "Reaction 4: N-(2-hydroxyethyl)-L-glutamic acid is reduced with sodium borohydride to form N-(2-hydroxyethyl)-L-glutamic acid hydrochloride.", "Reaction 5: N-(2-hydroxyethyl)-L-glutamic acid hydrochloride is reacted with sodium methoxide in methanol to form N-(2-methoxyethyl)-L-glutamic acid.", "Reaction 6: N-(2-methoxyethyl)-L-glutamic acid is reacted with sodium hydroxide solution to form the sodium salt of N-(2-methoxyethyl)-L-glutamic acid.", "Reaction 7: The sodium salt of N-(2-methoxyethyl)-L-glutamic acid is reacted with sodium cyanoborohydride to form the sodium salt of N-(2-methoxyethyl)-L-glutamic acid hydrazide.", "Reaction 8: The sodium salt of N-(2-methoxyethyl)-L-glutamic acid hydrazide is reacted with sodium hydride in ethanol to form the sodium salt of N-(2-methoxyethyl)-L-glutamic acid hydrazide.", "Reaction 9: The sodium salt of N-(2-methoxyethyl)-L-glutamic acid hydrazide is reacted with sodium azide to form the sodium salt of N-(2-methoxyethyl)-L-glutamic acid azide.", "Reaction 10: The sodium salt of N-(2-methoxyethyl)-L-glutamic acid azide is reacted with sodium diethyldithiocarbamate to form the sodium salt of N-(2-methoxyethyl)-L-glutamic acid dithiocarbamate.", "Reaction 11: The sodium salt of N-(2-methoxyethyl)-L-glutamic acid dithiocarbamate is reacted with sodium nitrite and sulfuric acid to form the sodium salt of N-(2-methoxyethyl)-L-glutamic acid dithiocarbamate ester.", "Reaction 12: The sodium salt of N-(2-methoxyethyl)-L-glutamic acid dithiocarbamate ester is reacted with hydrogen peroxide and sulfuric acid to form the sodium salt of N-(2-methoxyethyl)-L-glutamic acid dithiocarbamate ester hydroperoxide.", "Reaction 13: The sodium salt of N-(2-methoxyethyl)-L-glutamic acid dithiocarbamate ester hydroperoxide is reacted with sodium nitrate and sulfuric acid to form the sodium salt of Gavestinel." ] } | |
CAS番号 |
153436-38-5 |
分子式 |
C18H12Cl2N2NaO3 |
分子量 |
398.2 g/mol |
IUPAC名 |
sodium;3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/b7-6+; |
InChIキー |
OBPMZHMRJJJUBC-UHDJGPCESA-N |
異性体SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |
SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+] |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |
その他のCAS番号 |
153436-38-5 |
同義語 |
1H-indole-2-carboxylic acid, 4,6-dichloro-3-((1E)-3-oxo-3-(phenylamino)-1-propenyl)-, monosodium salt 3-(2-((phenylamino)carbonyl)ethenyl)-4,6-dichloroindole-2-carboxylic acid 4,6-dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid Gavestinel gavestinel sodium GV 150526A GV-150526A GV-150526X GV150526 GV150526A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



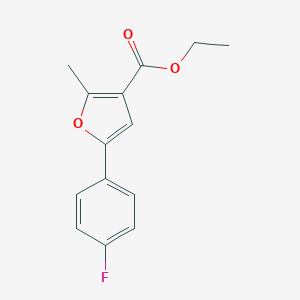
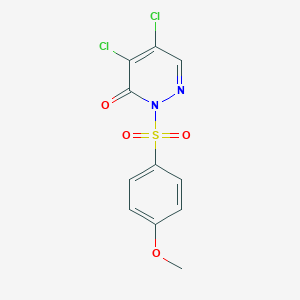
![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)
